![molecular formula C25H27FN2O2 B3480726 1-[(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B3480726.png)
1-[(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol
Overview
Description
1-[(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol, also known as AZD-2932, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the development and progression of various cancers and autoimmune diseases. Due to its unique structure and mechanism of action, AZD-2932 has shown promising results in preclinical studies and is currently being investigated as a potential therapeutic agent for the treatment of several diseases.
Mechanism of Action
1-[(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol is a selective and irreversible inhibitor of BTK, which is a key enzyme involved in the activation of B cells and other immune cells. BTK plays a critical role in the development and progression of various cancers and autoimmune diseases, and its inhibition has been shown to be an effective therapeutic strategy. 1-[(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol binds covalently to a cysteine residue in the active site of BTK, thereby blocking its activity and preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
1-[(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol has been shown to have several biochemical and physiological effects. It inhibits the activation of B cells and other immune cells, thereby reducing the production of pro-inflammatory cytokines and chemokines. It also inhibits the proliferation and survival of cancer cells, leading to tumor regression. Additionally, 1-[(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol has been shown to enhance the activity of other anticancer drugs, such as rituximab and venetoclax.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol is its high selectivity and potency for BTK, which makes it an attractive therapeutic target for various diseases. Additionally, its irreversible binding to BTK ensures sustained inhibition of the enzyme and prolonged therapeutic effects. However, one of the limitations of 1-[(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol is its poor solubility and bioavailability, which may limit its efficacy in vivo. Furthermore, its irreversible binding to BTK may also lead to off-target effects and toxicity.
Future Directions
There are several future directions for the development of 1-[(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol. One potential area of investigation is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Another area of interest is the investigation of its combination with other anticancer drugs to enhance its therapeutic effects. Furthermore, the development of 1-[(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol analogs with improved selectivity and potency for BTK may also be explored. Overall, the continued research on 1-[(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol holds great promise for the development of novel therapies for various diseases.
Scientific Research Applications
1-[(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol has been extensively studied in preclinical models of cancer and autoimmune diseases. In a study conducted on mice with lymphoma, 1-[(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol showed significant antitumor activity and was well-tolerated by the animals. Similarly, in a study conducted on mice with rheumatoid arthritis, 1-[(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol showed potent anti-inflammatory activity and reduced joint damage.
properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[4-[2-(1-hydroxycyclohexyl)ethynyl]phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O2/c26-22-8-10-23(11-9-22)27-16-18-28(19-17-27)24(29)21-6-4-20(5-7-21)12-15-25(30)13-2-1-3-14-25/h4-11,30H,1-3,13-14,16-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQQWENODSXOSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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